Ethyl[2-(methylamino)propyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N-ethyl-2-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-5-6(2)7-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WYPOUQXPXVMTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)NC |
Origin of Product |
United States |
Synthetic Methodologies and Routes to Ethyl 2 Methylamino Propyl Amine
Established Synthetic Pathways for Diamine Architectures
The creation of unsymmetrical diamines such as Ethyl[2-(methylamino)propyl]amine, also known as N-ethyl-N'-methyl-1,2-propanediamine, has traditionally relied on robust and well-documented chemical reactions. These methods, while effective, often present challenges in selectivity and reaction control.
Alkylation Strategies for N-Substituted Diamines
Direct alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy would typically involve the stepwise introduction of ethyl and methyl groups onto a 1,2-diaminopropane (B80664) scaffold. For instance, one could start with N-methyl-1,2-propanediamine and introduce an ethyl group using an ethylating agent like ethyl iodide or ethyl bromide.
However, a significant drawback of direct alkylation is the difficulty in controlling the reaction to achieve mono-alkylation. masterorganicchemistry.com The primary amine starting material can easily undergo multiple alkylations, leading to a mixture of secondary and tertiary amines, which complicates purification and reduces the yield of the desired product. masterorganicchemistry.com To favor the formation of the secondary amine, reaction conditions must be carefully controlled.
Table 1: Typical Reagents in N-Alkylation of Amines This table is generated based on general chemical principles and common laboratory practices.
| Alkylating Agent | Substrate Example | Typical Conditions | Key Challenges |
| Ethyl Iodide | N-methyl-1,2-propanediamine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetonitrile) | Over-alkylation, potential for quaternization |
| Diethyl Sulfate | N-methyl-1,2-propanediamine | Aqueous base | Toxicity of reagent, difficult to control |
| Bromoethane | N-methyl-1,2-propanediamine | Heat, pressure | Formation of byproducts, low selectivity |
Reductive Amination Protocols in Diamine Synthesis
Reductive amination, or reductive alkylation, is a highly versatile and widely used method for synthesizing amines. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine in situ. masterorganicchemistry.comjocpr.com This approach offers greater control compared to direct alkylation and is often performed as a one-pot reaction, which enhances efficiency by eliminating the need to isolate intermediates. wikipedia.orgjocpr.com
To synthesize this compound, a hypothetical reductive amination route could involve the reaction between 1-(methylamino)-2-propanone and ethylamine (B1201723), followed by reduction. The choice of reducing agent is critical; mild agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com Other reducing systems include catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.org
A German patent outlines a similar industrial process for producing ethyl propylamine, where ethylamine is reacted with propionaldehyde, and the resulting imine is catalytically hydrogenated. google.com This highlights the practicality of reductive amination on a larger scale.
Table 2: Common Reducing Agents for Reductive Amination This table is compiled from findings in multiple organic chemistry sources. masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Abbreviation | Key Features & Applications |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over ketones/aldehydes; effective under weakly acidic conditions. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic alternative to NaBH₃CN; particularly effective for aldehydes. |
| Sodium Borohydride (B1222165) | NaBH₄ | More reactive; often used in a stepwise procedure where the imine is formed first. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂/Pd, Pt, Ni | Clean method with water as the only byproduct; requires pressure equipment. |
| Phenylsilane | PhSiH₃ | Used with catalysts like dibutyltin (B87310) dichloride for direct reductive aminations. |
Other Classical Synthetic Transformations
Beyond direct alkylation and reductive amination, other classical methods can be employed to construct the core diamine structure, which is subsequently functionalized. For example, 1,2-diaminopropane, the parent scaffold of the target molecule, is produced industrially via the ammonolysis of 1,2-dichloropropane, where the chlorine atoms are displaced by amino groups. wikipedia.org
Another classical approach involves the reduction of nitro compounds. A 1946 patent describes the synthesis of 2-methyl-1,2-propanediamine by reacting 2-methyl-2-nitro-1-propanol (B147314) with ammonia (B1221849), followed by catalytic hydrogenation. google.com Similarly, a more recent patent details the synthesis of the same diamine through the catalytic amination of 2-amino-2-methyl-1-propanol. google.com These methods provide the essential diamine backbone, which can then undergo selective N-alkylation to yield this compound.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry increasingly emphasizes the development of efficient, selective, and environmentally benign methodologies. These advanced strategies offer significant improvements over classical techniques for preparing complex molecules like functionalized diamines.
Catalytic Synthesis of Functionalized Diamines
The catalytic synthesis of vicinal (1,2) diamines has garnered significant interest due to their prevalence in biologically active molecules and their use as chiral ligands. bohrium.comcsic.esrsc.org Advanced catalytic systems enable the direct and highly selective synthesis of unsymmetrical diamines.
One powerful method is the rhodium-catalyzed hydroamination of allylic amines. This approach allows for the addition of various amine nucleophiles across a carbon-carbon double bond to create a wide range of unsymmetrical vicinal diamines. acs.org Another innovative strategy is the "hydrogen-borrowing" or "borrowing hydrogen" alkylation, often facilitated by iridium catalysts. nih.gov In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with an amine, with the catalyst returning the "borrowed" hydrogen for the reduction step. This method is highly atom-economical, producing water as the only byproduct. nih.gov
Table 3: Examples of Catalytic Systems for Diamine Synthesis This table summarizes advanced catalytic methods found in recent literature. acs.orgnih.govorganic-chemistry.org
| Catalytic Method | Metal Catalyst | Reaction Type | Key Advantages |
| Hydroamination | Rhodium (Rh) | Addition of amine to allylic amine | High atom economy, direct formation of C-N bond |
| Hydrogen-Borrowing | Iridium (Ir), Ruthenium (Ru) | N-alkylation using alcohols | Water is the only byproduct, high atom efficiency |
| Reductive Amination | Cobalt (Co), Nickel (Ni) | N-alkylation using carbonyls | Use of non-precious metals, high activity |
| Chan-Lam Coupling | Copper (Cu) | N-methylation using methylboronic acid | Selective mono-methylation of anilines |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr These principles are highly relevant to the synthesis of diamines.
Reductive amination is often considered a green chemical process due to its high atom economy and potential for one-pot execution, which minimizes waste from intermediate purification steps. wikipedia.orgjocpr.com Research has focused on developing even greener protocols, such as using water as a solvent and employing catalyst-free reduction methods. ccsenet.orgresearchgate.net For example, di-Schiff bases have been reduced to their corresponding diamines with sodium borohydride in a solvent-free system with excellent yields. ccsenet.orgresearchgate.net
Another innovative green strategy involves using carbon dioxide (CO₂) as a temporary, traceless protecting group for one of the amine functionalities in a diamine. rsc.org This allows for selective mono-acylation or mono-alkylation of the other amine group. The CO₂ can be easily removed afterward, offering a highly efficient and waste-free method for controlling reactivity in symmetrical diamines to produce unsymmetrical products. rsc.org The selection of solvents is also critical, with a move away from volatile organic compounds (VOCs) towards more eco-friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com
Table 4: Application of Green Chemistry Principles in Diamine Synthesis This table is based on published green chemistry methodologies. snu.ac.krccsenet.orgrsc.orgmdpi.com
| Green Chemistry Principle | Application in Diamine Synthesis | Example |
| Atom Economy | Use reactions that incorporate most of the starting materials into the final product. | Hydrogen-borrowing alkylation and catalytic hydroamination. |
| Safer Solvents & Auxiliaries | Minimize or eliminate auxiliary substances; use safer solvents like water. | Reduction of di-Schiff bases in water. ccsenet.org |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Catalyst- and solvent-free reduction with sodium borohydride. researchgate.net |
| Use of Catalysis | Use catalytic reagents over stoichiometric ones for higher efficiency and lower waste. | Rhodium, Iridium, or Nickel-catalyzed C-N bond formations. acs.orgnih.govorganic-chemistry.org |
| Reduce Derivatives | Avoid unnecessary derivatization (e.g., use of protecting groups). | Use of CO₂ as a temporary, traceless protecting group. rsc.org |
Optimization of Reaction Parameters and Process Efficiency
The optimization of reaction parameters is critical for maximizing the yield and purity of the target compound while ensuring process efficiency and cost-effectiveness. Key parameters that require careful tuning include temperature, pressure, catalyst selection, and the molar ratio of reactants.
Temperature and Pressure: The reaction temperature and pressure significantly influence the rate of reaction and the selectivity towards the desired product. In the synthesis of related ethylamines, reaction temperatures can range from 80°C to 300°C. google.com For instance, the synthesis of N-ethylethylenediamine from ethylenediamine (B42938) and diethyl carbonate is conducted at temperatures between 150°C and 300°C. google.com The synthesis of N-methylethylamine via heating with methyl iodide is carried out at 100°C in a pressure bomb. orgsyn.org Finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing undesirable side reactions or decomposition of the product. Pressure can also be a critical factor, particularly in gas-phase reactions or when volatile reactants are used.
Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity and conversion rates. In the industrial synthesis of ethylamines from ethanol (B145695) and amines, heterogeneous catalysts containing metals such as copper, cobalt, nickel, and iron are commonly used. google.com For the synthesis of N-ethylethylenediamine, Y-type and X-type molecular sieves have proven effective. google.com The hydrogenation of nitriles to primary amines, another potential synthetic route, often employs a Raney Nickel catalyst. chalmers.se The catalyst's activity and selectivity can be further influenced by the support material and the presence of promoters.
Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role in controlling the product distribution. To favor the formation of the desired unsymmetrical diamine, it is often necessary to use one of the amine reactants in excess. For example, in the synthesis of N-ethylethylenediamine, a molar ratio of ethylenediamine to diethyl carbonate of 1.5-2.5:1 is preferred. google.com Adjusting the molar ratio can help to suppress the formation of over-alkylated or symmetrical byproducts.
The following table summarizes key reaction parameters for the synthesis of related amines, which can serve as a starting point for the optimization of this compound synthesis.
| Parameter | N-Ethylethylenediamine Synthesis google.com | N-Methylethylamine Synthesis orgsyn.org | General Ethylamine Synthesis google.com |
| Reactants | Ethylenediamine, Diethyl Carbonate | Benzaldehyde, Ethylamine, Methyl Iodide | Ethanol, Ammonia/Amine |
| Catalyst | Y-type/X-type molecular sieves | None specified | Cu, Co, Ni, Fe based |
| Temperature | 150-300 °C | 100 °C (for methylation) | 80-300 °C |
| Pressure | Normal pressure | Pressure bomb | Not specified |
| Molar Ratio | Ethylenediamine:Diethyl Carbonate (1.5-2.5:1) | Not specified | Varies |
Isolation and Purification Strategies for High-Purity this compound
Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound of high purity, free from unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
Filtration: The first step in purification often involves the removal of solid catalysts or inorganic salts. This is typically achieved through filtration. For instance, after the synthesis of 2-methyl-1,2-propanediamine, the catalyst is removed by filtration before further purification. google.com
Distillation: Fractional distillation is a common and effective method for purifying liquid amines with different boiling points. The crude reaction mixture can be subjected to distillation to separate the desired product from lower and higher boiling impurities. For example, in the synthesis of N-ethylethylenediamine, the product is purified by extractive distillation using a polyol. google.com Similarly, crude N-methylethylamine is purified by distillation from solid potassium hydroxide (B78521) to remove water and other impurities. orgsyn.org The efficiency of the separation can be enhanced by using a distillation column with a high number of theoretical plates.
Extraction: Liquid-liquid extraction can be employed to separate the amine product from the reaction mixture. This is particularly useful for removing water-soluble impurities or for isolating the product from an aqueous phase. In the synthesis of N-methylethylamine, the reaction mixture is extracted with ether to separate the product from the aqueous layer. orgsyn.org
Chromatography: For achieving very high purity or for separating isomers, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be utilized. While often used for analytical purposes, preparative chromatography can be employed for the purification of smaller quantities of material.
The following table outlines common isolation and purification techniques used for related amines.
| Purification Method | Application in Related Amine Synthesis |
| Filtration | Removal of catalyst in 2-methyl-1,2-propanediamine synthesis. google.com |
| Distillation | Purification of N-ethylethylenediamine google.com and N-methylethylamine. orgsyn.org |
| Extraction | Separation of N-methylethylamine from the aqueous reaction mixture using ether. orgsyn.org |
| Drying | Use of solid potassium hydroxide to dry N-methylethylamine before final distillation. orgsyn.org |
No Scientific Data Available for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research on the chemical compound "this compound" and its coordination chemistry. The systematic name for this compound, N-ethyl-N'-methylpropane-1,2-diamine, and other variations also yielded no specific results regarding its synthesis, use as a ligand, or the characterization of any corresponding metal complexes.
Searches were conducted to locate information pertaining to the ligand's design principles, its chelation dynamics, and the formation of complexes with both transition metals and main group elements. Furthermore, a thorough investigation was carried out to find structural data, such as single-crystal X-ray diffraction studies and spectroscopic analyses of any potential metal complexes. Despite these extensive efforts, no scholarly articles, patents, or database entries containing this information could be located.
General information on related, but structurally distinct, compounds such as propylenediamine and other substituted diamines highlights the importance of this class of molecules as ligands in coordination chemistry. ebi.ac.uk These compounds are known to form stable chelate rings with metal ions, and their coordination properties are influenced by the nature of the substituents on the nitrogen atoms. rsc.orgnih.govnih.gov However, without specific studies on this compound, any discussion of its coordination behavior would be purely speculative.
Due to the complete absence of scientific data, it is not possible to generate the requested article with the required level of detail, accuracy, and inclusion of research findings as stipulated in the instructions. The creation of content on its coordination chemistry would require non-existent data and would therefore be scientifically unfounded.
Coordination Chemistry of Ethyl 2 Methylamino Propyl Amine As a Ligand
Electronic and Geometric Properties of Ethyl[2-(methylamino)propyl]amine Metal Chelates
The specific chemical compound this compound is a diamine ligand with the potential to form chelate rings with metal ions. The coordination of this ligand to a metal center would involve the two nitrogen atoms, creating a stable complex. However, a thorough review of scientific literature reveals a significant lack of specific research data on the electronic and geometric properties of metal chelates formed with this compound.
While general principles of coordination chemistry allow for predictions of its behavior, no published studies detailing the synthesis, structural analysis (e.g., X-ray crystallography), or electronic spectroscopy (e.g., UV-Vis) of its specific metal complexes could be identified. Research in the field has focused on related, yet structurally distinct, polyamine ligands such as "Tris[2-(methylamino)ethyl]amine" (TMAE) and various substituted propanediamines. For instance, studies on 1,2-diaminopropane (B80664) complexes show they are common bidentate ligands in coordination chemistry. nih.gov Similarly, the coordination chemistry of other N-substituted diamines has been explored, but not for the specific ligand .
In the absence of direct experimental data for this compound, the following sections present a generalized discussion based on the expected behavior of similar N,N'-dialkyl-1,2-propanediamine ligands. The provided data tables are illustrative and based on typical values observed for metal complexes with comparable diamine ligands.
Geometric Properties
The geometry of a metal chelate with this compound would be influenced by several factors, including the coordination number and the electronic configuration of the metal ion. As a bidentate ligand, it would typically form a five-membered chelate ring with the metal center.
For a metal ion that favors a coordination number of six, an octahedral geometry would be expected. In a complex with the general formula [M(L)₃]ⁿ⁺ (where L is this compound), three ligands would coordinate to the metal center. Alternatively, in a complex of the type [M(L)₂(X)₂]ⁿ⁺ (where X is a monodentate ligand), the two this compound ligands could adopt either a cis or trans configuration.
For metal ions that prefer a coordination number of four, a square planar or tetrahedral geometry would be likely. The choice between these geometries is often dictated by the d-electron configuration of the metal ion. For example, d⁸ ions like Ni(II) often form square planar complexes with strong-field ligands.
Illustrative Geometric Parameters
The following table presents hypothetical, yet representative, bond lengths and angles for a generic octahedral metal complex of this compound, based on known structures of similar diamine complexes.
| Parameter | Typical Value |
| M-N Bond Length | 2.0 - 2.2 Å |
| N-M-N Bite Angle | 80° - 85° |
| C-N Bond Length | 1.47 - 1.50 Å |
| C-C Bond Length | 1.50 - 1.54 Å |
Electronic Properties
The electronic spectra (UV-Vis) of these complexes would be expected to show bands corresponding to d-d transitions within the metal ion. The energy of these transitions would depend on the metal ion and the geometry of the complex. For instance, an octahedral d¹ complex would be expected to show a single absorption band, while a d² complex would exhibit three bands.
The magnetic properties of the complexes would depend on the number of unpaired d-electrons in the metal center. For example, an octahedral Co(III) complex (d⁶, strong field) would be diamagnetic, while a high-spin octahedral Co(II) complex (d⁷) would be paramagnetic with three unpaired electrons.
Illustrative Electronic Spectral Data
This table provides hypothetical UV-Vis absorption data for a generic octahedral transition metal complex with this compound.
| Metal Ion | Expected d-d Transitions (nm) |
| Cr(III) | ~420, ~580 |
| Ni(II) | ~390, ~650, ~1080 |
| Cu(II) | ~600 (broad) |
It is crucial to reiterate that the data presented in these tables are illustrative and not based on published experimental results for this compound complexes. Further experimental research is necessary to determine the precise geometric and electronic properties of these compounds.
No Catalytic Applications Found for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research detailing the catalytic applications of the specific chemical compound This compound .
Searches for this compound, including its synonym N-ethyl-N'-methyl-1,2-propanediamine, did not yield any studies related to its use in the following areas as requested:
Catalytic Applications of Ethyl 2 Methylamino Propyl Amine and Its Derivatives
Metal-Ethyl[2-(methylamino)propyl]amine Complexes in Homogeneous and Heterogeneous Catalysis
Polymerization Processes
The absence of published data indicates that Ethyl[2-(methylamino)propyl]amine is not a recognized or studied catalyst in these fields. While research exists for other structurally related diamines, the strict focus on this specific molecule as per the instructions means that no scientifically accurate article on its catalytic use can be generated.
Therefore, it is not possible to provide the requested article with detailed research findings or data tables for this compound.
Mechanistic Pathways of Catalytic Reactions Involving Chiral Diamine Ligands
The catalytic utility of chiral diamine ligands is most prominently featured in asymmetric synthesis, where the formation of a specific stereoisomer of a product is desired. These ligands typically coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The mechanistic pathways are diverse and depend on the specific reaction, metal, and substrate involved.
One of the most well-documented applications of chiral diamines is in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines. acs.orgthieme-connect.com In these reactions, a metal complex, often containing ruthenium or iridium, facilitates the transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) in ATH or H₂ in AH) to the substrate.
The generally accepted mechanism for Noyori-type asymmetric hydrogenation involves the concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. This "metal-ligand bifunctional catalysis" is a key feature where the diamine ligand is not merely a spectator but an active participant in the catalytic cycle.
In other catalytic systems, particularly in organocatalysis, diamines can operate through different mechanistic pathways. For instance, in reactions involving ketones or aldehydes, a primary amine on the ligand can form an enamine intermediate with the substrate. acs.org Simultaneously, a tertiary amine group within the same ligand can be protonated and act as an acid to activate an electrophile, demonstrating a cooperative effect between the two amine functionalities. acs.orgnih.gov
Structure-Activity Relationships in Catalyst Design and Optimization
The catalytic performance of metal-diamine complexes is highly dependent on the structure of the diamine ligand. The steric and electronic properties of the substituents on the nitrogen atoms and the diamine backbone play a crucial role in determining both the activity and the enantioselectivity of the catalyst.
Influence of Substituents: The nature of the substituents on the nitrogen atoms of the diamine can significantly impact the electronic environment of the metal center, thereby influencing its catalytic activity. For instance, in some asymmetric addition reactions, an N-H diamine has shown superior reactivity and enantioselectivity compared to its N-methylated counterpart for certain substrates. chemrxiv.orgresearchgate.net This highlights the importance of the N-H bond in the catalytic mechanism, potentially through hydrogen bonding interactions that stabilize the transition state.
Backbone Structure: The stereochemistry and rigidity of the diamine backbone are critical for creating a well-defined chiral pocket around the metal center. This chiral environment is responsible for differentiating between the two enantiotopic faces of the substrate, leading to high enantioselectivity. For example, the use of polymeric chiral diamine ligands has been shown to enhance catalyst recyclability and in some cases, activity, by preventing catalyst deactivation pathways. acs.org
The following table summarizes the general structure-activity relationships observed for chiral diamine ligands in catalytic applications, based on studies of related compounds.
| Structural Modification | Observed Effect on Catalysis | Potential Rationale |
| Introduction of bulky substituents on the diamine backbone | Increased enantioselectivity | Creates a more defined and sterically hindered chiral environment, enhancing facial discrimination of the substrate. |
| Variation of N-substituents (e.g., H vs. alkyl) | Altered reactivity and enantioselectivity | Modifies the electronic properties of the metal center and can influence the ability to form key hydrogen bonds in the transition state. |
| Incorporation of the diamine into a polymeric or dendritic structure | Improved catalyst stability and recyclability | Immobilizes the catalytic species, facilitating its separation from the reaction mixture and potentially preventing bimolecular deactivation pathways. thieme-connect.com |
| Changing the distance between the two nitrogen atoms (e.g., 1,2- vs. 1,3-diamines) | Different catalytic applications and mechanisms | Alters the geometry of the resulting metal complex and the potential for bifunctional catalysis. acs.orgnih.gov |
Organic Reactivity and Functionalization of Ethyl 2 Methylamino Propyl Amine
Nucleophilic Reactivity of the Amine Functionalities
The nucleophilic character of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. In Ethyl[2-(methylamino)propyl]amine, both amine groups are secondary, which are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups. This enhances the electron density on the nitrogen, making it a stronger electron-pair donor.
The reactivity of the two amine groups can differ based on their substitution:
N¹ Position : The nitrogen is bonded to an ethyl group and a primary carbon of the propane (B168953) chain (-CH₂-).
N² Position : The nitrogen is bonded to a methyl group and a secondary carbon of the propane chain (-CH(CH₃)-).
The greater steric hindrance around the N² nitrogen, due to its attachment to a secondary carbon and the adjacent methyl group, may influence its reactivity compared to the N¹ nitrogen. In reactions sensitive to steric bulk, the N¹ position may react preferentially. Both amines are sufficiently basic and nucleophilic to react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.
Derivatization Strategies for Tailored Functionality
The dual amine functionalities of this compound allow for a variety of derivatization strategies to create molecules with tailored properties. These reactions can be controlled to achieve either mono- or di-substitution.
Common derivatization reactions include:
Acylation : Reaction with acyl chlorides or acid anhydrides readily forms the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. By controlling the stoichiometry of the acylating agent, it is often possible to selectively form the mono-acylated or di-acylated product.
Sulfonylation : Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. Secondary amines form alkali-insoluble sulfonamides, a reaction that can be used for characterization. wikipedia.org
Alkylation : The amine groups can be further alkylated through nucleophilic substitution reactions with alkyl halides. This can lead to the formation of tertiary amines and, subsequently, quaternary ammonium (B1175870) salts.
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce additional alkyl groups, converting the secondary amines into tertiary amines.
Cyclocondensation : As a 1,2-diamine, it can react with α-dicarbonyl compounds, such as glyoxal, or other bifunctional electrophiles to form five-membered heterocyclic rings like substituted imidazolidines.
Advanced strategies, such as chemoenzymatic acylation using lipases, have been developed for related N,N'-dialkylcyclopentane-1,2-diamines, allowing for high stereoselectivity in derivatization. researchgate.net Such methods could potentially be adapted for the selective functionalization of this compound.
Table 1: Derivatization Reactions of this compound
| Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|
| Acyl Halide | Acetyl chloride (CH₃COCl) | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Amide |
| Sulfonyl Halide | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide |
| Alkyl Halide | Methyl iodide (CH₃I) | Tertiary Amine / Quaternary Salt |
| Aldehyde/Ketone | Acetone (CH₃COCH₃) + Reductant | Tertiary Amine |
| Dicarbonyl | Glyoxal (OHC-CHO) | Imidazolidine |
Application as a Building Block in the Synthesis of Complex Organic Molecules
The bifunctional nature of 1,2-diamines makes them valuable building blocks in organic synthesis. chemijournal.com this compound, specifically, has been identified as a synthetic intermediate in the development of complex, biologically active compounds. Patent literature reveals its use in the synthesis of molecules targeting critical biological pathways, such as androgen receptor degraders, cyclin-dependent kinase (CDK) inhibitors, and novel anticancer agents. chiralen.com
Key applications as a building block include:
Heterocycle Synthesis : Vicinal diamines are key precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. chemijournal.com
Ligand Synthesis : 1,2-diamines are well-known bidentate chelating ligands that form stable complexes with transition metals. nih.govresearchgate.net Derivatives of this compound can be used to synthesize chiral ligands for asymmetric catalysis. researchgate.netchemijournal.com
Macrocycle Formation : The compound can be used in [3+3] cyclocondensation reactions with dicarboxaldehydes to form large macrocyclic structures of the trianglamine type. researchgate.net
The ability to act as a flexible linker between two points of attachment makes it a useful component in constructing complex molecular architectures.
Elucidation of Reaction Mechanisms and Intermediates
The reactions of this compound follow well-established mechanistic pathways for aliphatic amines.
Nucleophilic Acyl Substitution : When reacting with an acyl chloride, one of the nucleophilic nitrogen atoms attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base, which can be a second molecule of the diamine, then deprotonates the nitrogen to yield the final neutral amide product.
Nucleophilic Substitution (Sₙ2) : In alkylation reactions with primary alkyl halides, the reaction proceeds via a classic Sₙ2 mechanism. The amine's lone pair directly attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. This results in the formation of an ammonium salt intermediate, which is then deprotonated.
Imine/Enamine Formation : The initial step in reactions with carbonyl compounds, such as cyclocondensation with a diketone, involves the nucleophilic attack of the amine on a carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. rsc.org This intermediate is then protonated, and water is eliminated to form an iminium ion, which deprotonates to yield an imine or a more stable enamine. In a cyclocondensation reaction, this process would occur at both carbonyl groups, followed by an intramolecular ring-closing step.
Computational and Theoretical Investigations of Ethyl 2 Methylamino Propyl Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio Methods)
Quantum chemical calculations are powerful computational tools used to model the behavior of electrons in molecules, thereby predicting their geometric, electronic, and energetic properties. For a molecule like Ethyl[2-(methylamino)propyl]amine, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to gain fundamental insights. DFT is often favored for its balance of computational cost and accuracy, while high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally intensive, would provide benchmark-quality data.
Electronic Structure and Bonding Analysis
A primary goal of quantum chemical calculations would be to elucidate the electronic structure of this compound. This involves determining the distribution of electron density and the nature of the chemical bonds within the molecule.
Key areas of investigation would include:
Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies of these frontier orbitals and their spatial distribution would indicate the molecule's propensity to act as an electron donor or acceptor, highlighting the most probable sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding within the molecule. It would quantify the hybridization of atomic orbitals, the polarity of the C-N, C-C, C-H, and N-H bonds, and the extent of any electron delocalization or hyperconjugative interactions. For instance, it could reveal lone pair interactions involving the two nitrogen atoms.
Atomic Charge Distribution: Methods like Mulliken population analysis or Atoms in Molecules (AIM) theory would be used to calculate the partial atomic charges on each atom. This data is essential for understanding electrostatic interactions and predicting the molecule's behavior in polar environments.
A hypothetical data table summarizing results from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) might look as follows:
| Parameter | Predicted Value |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
| Partial Atomic Charges (Selected Atoms) | |
| N (ethylamino) | Value in e |
| N (methylamino) | Value in e |
Conformational Landscapes and Energetics
Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements or conformations. A thorough conformational analysis is critical for understanding its structure-property relationships.
This investigation would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds) and calculating the energy at each step. This process maps out the potential energy surface and identifies all stable conformers (local minima) and the transition states that connect them.
Geometry Optimization: Full geometry optimization of all identified local minima to determine their precise three-dimensional structures and relative energies. The conformer with the lowest energy is the global minimum and represents the most stable structure of the isolated molecule.
Thermodynamic Properties: Calculation of vibrational frequencies is necessary to confirm that optimized structures are true minima (no imaginary frequencies) and to compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These values allow for the determination of the relative populations of different conformers at a given temperature.
A summary of such a study could be presented in the following table format:
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 (Global Min.) | 0.00 | 0.00 | Value |
| Conf-2 | Value | Value | Value |
| Conf-3 | Value | Value | Value |
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule in experimental settings.
Infrared (IR) Spectroscopy: The vibrational frequencies calculated for the most stable conformer(s) can be used to generate a theoretical IR spectrum. The position and intensity of absorption bands corresponding to specific vibrational modes (e.g., N-H stretching, C-H stretching, N-H bending) would be predicted. This theoretical spectrum can be compared with experimental data to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated. These values are then converted into chemical shifts (δ), typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Predicting ¹H and ¹³C NMR spectra is a standard procedure for structural elucidation.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into time-dependent processes.
Investigation of Solvation Effects and Intermolecular Interactions
The behavior of this compound in a solution, particularly in a polar solvent like water, would differ significantly from its behavior in the gas phase. MD simulations are ideal for exploring these effects.
Solvation Shell Structure: Simulations would reveal how solvent molecules arrange themselves around the solute. For this compound, this would involve analyzing the structure of water molecules around the two amine groups, which are capable of forming hydrogen bonds.
Radial Distribution Functions (RDFs): Calculating RDFs between specific atoms of the solute and solvent (e.g., between the amine nitrogen atoms and water's oxygen or hydrogen atoms) would provide quantitative data on the strength and geometry of these intermolecular interactions, particularly hydrogen bonding.
Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds over time, yielding information on their average lifetime and stability. This is crucial for understanding the molecule's solubility and interaction with biological systems.
Reaction Path Analysis and Transition State Theory
Computational chemistry can also be used to explore the chemical reactivity of this compound. This involves mapping the potential energy surface for a specific chemical reaction.
Identifying Reaction Mechanisms: For a proposed reaction, such as N-dealkylation or oxidation, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate.
Transition State Optimization: The geometry and energy of the TS would be precisely calculated. The presence of a single imaginary frequency in the vibrational analysis confirms a structure as a first-order saddle point (a true transition state).
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) for the reaction. According to Transition State Theory, this barrier is the primary determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Ligand Field Theory and Computational Modeling of Metal-Ligand Interactions
Further research and publication in the field of computational chemistry are required to generate the data necessary to populate this section, including detailed findings and data tables on the electronic structure and bonding of this compound metal complexes.
Table of Compounds Mentioned
Advanced Analytical Methodologies for Ethyl 2 Methylamino Propyl Amine Research
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental in the structural elucidation of "Ethyl[2-(methylamino)propyl]amine".
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. In a typical ¹H NMR spectrum, distinct signals would be expected for the ethyl group's methylene (B1212753) and methyl protons, the propyl chain's methylene and methine protons, and the methylamino group's methyl protons. The N-H protons of the primary and secondary amine groups would likely appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange.
Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (Ethyl) | ~2.5 - 2.8 | Quartet |
| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet |
| -CH₂- (Propyl, C1) | ~2.6 - 2.9 | Multiplet |
| -CH- (Propyl, C2) | ~2.8 - 3.1 | Multiplet |
| -CH₃ (Propyl, C3) | ~1.0 - 1.2 | Doublet |
| -NH₂ | Variable, broad | Singlet |
| -NH- | Variable, broad | Singlet |
| -N-CH₃ | ~2.2 - 2.4 | Singlet |
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum of "this compound" would be expected to show characteristic N-H stretching vibrations for both primary and secondary amines in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would appear around 2850-2960 cm⁻¹, and N-H bending vibrations would be observed around 1590-1650 cm⁻¹. The IR spectrum of the similar N,N-diethyl-1,3-propanediamine provides a reference for the expected vibrational modes. nist.gov
Chromatographic Separation and Detection in Complex Chemical Matrices
Chromatographic methods are essential for separating "this compound" from complex mixtures and for its quantification.
Gas Chromatography (GC): The analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing. oup.com To overcome this, derivatization is often employed to increase volatility and reduce interactions with the stationary phase. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine groups to their corresponding trimethylsilyl (B98337) derivatives. nih.gov The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) as a detector provides high selectivity and sensitivity. For instance, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector has been successfully used for the quantitation of other diamines in complex matrices. nih.gov
Typical GC-MS Parameters for Derivatized Diamine Analysis
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (70 eV) |
| MS Scan Range | 40-450 amu |
Electrochemical Characterization Techniques
Electrochemical methods can be employed to study the redox behavior of "this compound".
Cyclic Voltammetry (CV): Cyclic voltammetry can be used to investigate the oxidation potential of the amine groups. Aliphatic amines are known to undergo electrochemical oxidation, and the potential at which this occurs is dependent on the structure of the amine. Generally, secondary amines are easier to oxidize than primary amines. The oxidation process typically involves the formation of a radical cation.
Amperometric Sensors: It is conceivable that selective amperometric sensors could be developed for the detection of "this compound". Such sensors would likely rely on the electrochemical oxidation of the amine groups at a modified electrode surface.
Crystallographic Analysis Beyond X-ray Diffraction
While obtaining single crystals of "this compound" suitable for X-ray diffraction may be challenging, other crystallographic techniques could provide valuable structural information.
Analysis of Crystalline Salts: The formation of crystalline salts, such as hydrochlorides or picrates, can facilitate single-crystal X-ray diffraction analysis. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Studies on related N,N'-dialkyl-1,3-propanedialdiminium chlorides have shown that the N2C3 backbone adopts a trans-s-trans configuration in the solid state. illinois.edu
Powder X-ray Diffraction (PXRD): In the absence of single crystals, PXRD can be used to characterize the bulk crystalline form of "this compound" or its salts. This technique is useful for identifying different polymorphic forms and for quality control purposes.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl[2-(methylamino)propyl]amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are operational during handling .
- Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from incompatible materials (strong acids, oxidizers) .
- Accidental Release : Contain spills with sand or vermiculite; avoid discharge into waterways. Dispose via approved hazardous waste specialists .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Alkylation/Methylation : Analogous to methods for structurally similar amines (e.g., [2-(piperidin-1-yl)ethyl]amine), start with propylamine as a precursor. Use alkylating agents like 2-bromoethylamine under controlled temperatures (12–23°C) in THF or ethyl acetate .
- Purification : Employ liquid-liquid extraction (aqueous NaHCO₃ and ethyl acetate) followed by reduced-pressure distillation .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometric ratios (e.g., 1.3:1 molar excess of carbodiimide coupling agents) to minimize side products .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR. Compare with computational predictions (DFT-based NMR chemical shift calculations) .
- Impurity Profiling : Use LC-MS with C18 columns to detect trace impurities (e.g., unreacted intermediates). Reference nitrosamine analysis protocols from EMA guidelines, including ng/ppm quantification .
- Crystallography : For crystalline derivatives, perform X-ray diffraction to confirm bond angles and stereochemistry .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl groups) to assess steric/electronic effects. Use methods from asymmetric MPPA synthesis (e.g., LiAlH₄ reduction of amides) .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) using optimized 3D structures from Gaussian calculations .
- Biological Assays : Conduct competitive binding assays (e.g., radioligand displacement) with IC₅₀ determination. Validate selectivity via counter-screening against related receptors .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate acute toxicity (oral, dermal, inhalation) under standardized OECD guidelines. Use in vivo models (e.g., rodent LD₅₀) and compare with in vitro cytotoxicity (HEK-293 cell assays) .
- Metabolite Identification : Use HPLC-ESI-MS to detect metabolic byproducts (e.g., N-oxides) in hepatocyte incubations .
- Literature Review : Cross-reference with structurally related amines (e.g., 3-FMA, 4-CMC) to identify common toxicity mechanisms .
Data Contradiction and Reproducibility
Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?
- Methodological Answer :
- Reagent Purity : Use anhydrous solvents (THF, DCM) and ≥98% pure starting materials. Pre-dry glassware to prevent hydrolysis .
- Condition Standardization : Document exact temperatures (±2°C), stirring rates (RPM), and reaction times. For air-sensitive steps, use Schlenk lines or gloveboxes .
- Batch-to-Batch Analysis : Characterize each batch via elemental analysis and HPLC purity checks (>95%) before use in downstream studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
